![molecular formula C18H19N7O3S B2752770 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 908109-96-6](/img/structure/B2752770.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazoloquinazoline . Triazoloquinazolines are a class of compounds that have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a protein that has been targeted for cancer treatment .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .Aplicaciones Científicas De Investigación
- Specifically, this compound has been evaluated against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2. Notably, compounds 25 and 26 demonstrated promising anti-flavivirus activity in the low micromolar range .
- While not directly related to human health, it’s worth mentioning that TZP derivatives have been explored for their insecticidal properties. New 8-decylthio-10-methylthio-pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibited moderate to excellent insecticidal activities against Aphis fabae .
- Bioisosterism-guided approaches have led to the identification of potent inhibitors for cancer treatment. Triazolophthalazine derivatives, structurally related to TZP, have been investigated as inhibitors of the PCAF bromodomain, a potential therapeutic target in cancer therapy .
- TZP-based compounds have been explored in agrochemical research due to their privileged structure. Although specific applications may vary, the TZP nucleus offers potential for developing novel agrochemical agents .
- Researchers have recognized the favorable pharmacokinetic properties of TZP derivatives. These properties contribute to their potential as drug candidates in various therapeutic areas .
- Scientists have systematically modified the TZP nucleus to explore structure-activity relationships. By varying substituents, aromatizing the core, and altering amide linkages, they aim to optimize the compound’s biological activity .
Antiviral Agents
Insecticidal Activity
Bioisosterism in Cancer Research
Agrochemical Applications
Pharmacokinetic Properties
Structure-Activity Relationship Studies
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-9-5-15(23-22-9)21-16(26)8-29-18-20-12-7-14(28-4)13(27-3)6-11(12)17-19-10(2)24-25(17)18/h5-7H,8H2,1-4H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBFLQMWAAAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
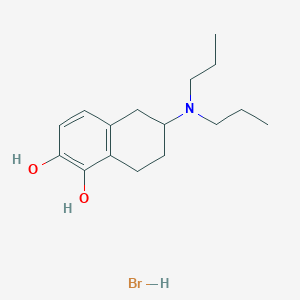
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)
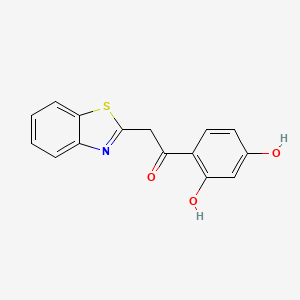
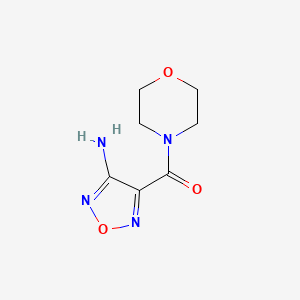
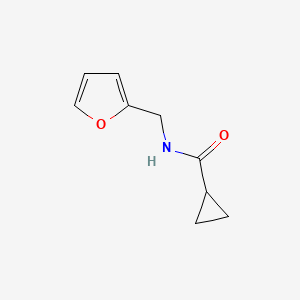
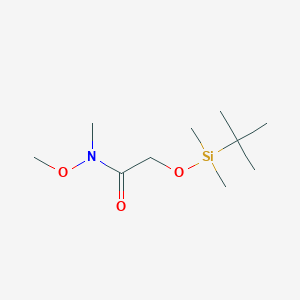
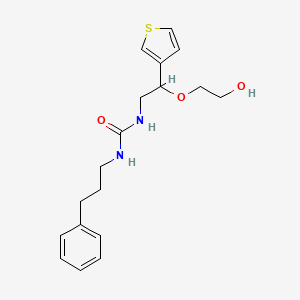
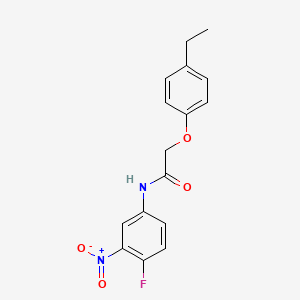

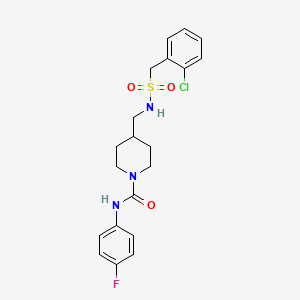
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)